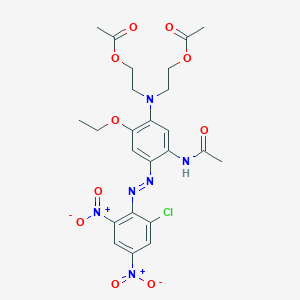

C.I. Disperse Blue 79 (Cl/ethoxy)

Description

Fundamental Synthesis Pathways

The traditional synthesis of C.I. Disperse Blue 79 is a well-established industrial process that involves three primary stages: the preparation of the diazo component, the synthesis of the coupling component, and the final diazotization and coupling reaction to form the dye. colorfuldyes.com

The key diazo component for C.I. Disperse Blue 79 is 2,4-dinitro-6-bromoaniline. worlddyevariety.comchemicalbook.com This intermediate is typically synthesized through the bromination of 2,4-dinitroaniline (B165453). colorfuldyes.com In this process, 2,4-dinitroaniline is reacted with bromine in a suitable solvent system, such as chlorobenzene, to introduce a bromine atom at the 6-position of the aromatic ring. colorfuldyes.comcolorfuldyes.com The presence of the two nitro groups strongly deactivates the ring, directing the electrophilic substitution of bromine to the position ortho to the amino group. aatcc.org

Table 1: Reactants for Diazo Component Preparation

| Reactant | Role |

|---|---|

| 2,4-Dinitroaniline | Starting Material |

| Bromine | Brominating Agent |

This table is generated based on data from the text.

The coupling component, 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate, is prepared through a more complex, multi-step pathway. worlddyevariety.comchemicalbook.com One common method starts with p-acetaminoanisole (methacetin). colorfuldyes.com The synthesis involves the following sequence:

Nitration: p-Acetaminoanisole is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (below 5°C) to produce 2-nitro-4-acetamidoanisole. colorfuldyes.comcolorfuldyes.com

Reduction: The nitro group of 2-nitro-4-acetamidoanisole is then reduced to an amino group using iron powder and hydrochloric acid at elevated temperatures (90-100°C), yielding 3'-Amino-4'-methoxyacetanilide. colorfuldyes.comcolorfuldyes.com

Hydroxyethylation: The resulting amine is reacted with ethylene (B1197577) oxide, which introduces two hydroxyethyl (B10761427) groups onto the amino nitrogen. colorfuldyes.comcolorfuldyes.com

Esterification: Finally, the hydroxyethyl groups are esterified by reacting the intermediate with acetic anhydride. This step forms the final coupling component, which incorporates N,N-bis(acetoxyethyl) and acetamido groups that contribute to the dye's lightfastness and sublimation resistance. aatcc.orgcolorfuldyes.comcolorfuldyes.com

An alternative route uses 2,4-dinitrochlorobenzene as the starting material, which undergoes alcoholysis, reduction, hydroxyethylation, another reduction, esterification, and acylation to arrive at the same coupling component. colorfuldyes.com

The final stage of the synthesis is the creation of the azo linkage that defines the chromophore of the dye. discoveryjournals.orgresearchgate.net This is achieved through a diazotization-coupling reaction. worlddyevariety.comresearchgate.net

First, the diazo component, 2,4-dinitro-6-bromoaniline, is diazotized. chemicalbook.com This involves treating the amine with nitrosyl sulfuric acid, which is prepared from sodium nitrite (B80452) and sulfuric acid. colorfuldyes.comcolorfuldyes.com This reaction converts the primary aromatic amine into a highly reactive diazonium salt. discoveryjournals.org

The resulting diazonium salt is then immediately reacted with the coupling component, 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate, in an acidic medium, typically acetic acid and water. colorfuldyes.comcolorfuldyes.com The coupling occurs at the position para to the activating ethoxy group and ortho to the directing amino group on the coupler. researchgate.net The final product, C.I. Disperse Blue 79, precipitates from the reaction mixture and is then collected by filtration, ground, and dried. colorfuldyes.comcolorfuldyes.com

Table 2: Components for Final Dye Synthesis

| Component | Chemical Name | Role |

|---|---|---|

| Diazo Intermediate | 2,4-Dinitro-6-bromoaniline | Forms Diazonium Salt |

| Coupling Intermediate | 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate | Couples with Diazonium Salt |

| Diazotizing Agent | Nitrosyl Sulfuric Acid | Converts Amine to Diazonium |

This table is generated based on data from the text.

The combination of the electron-withdrawing nitro and bromo groups on the diazo component and the electron-donating ethoxy and substituted amino groups on the coupling component results in a molecule with a strong absorption in the long-wavelength region of the visible spectrum, producing the characteristic navy blue color. aatcc.org

Advanced Synthetic Approaches and Green Chemistry Principles

In response to increasing environmental concerns, the textile and dye industries are exploring more sustainable manufacturing processes. sci-hub.se This includes the development of eco-friendly preparation methods and innovative reaction conditions for dyes like C.I. Disperse Blue 79. researchgate.net

Research into greener dye synthesis focuses on several key areas. For azo disperse dyes, this can involve using less hazardous starting materials or developing synthetic routes that generate less waste. nih.gov While specific green synthesis routes for C.I. Disperse Blue 79 are not widely published, general principles being explored include the use of catalysts to improve reaction efficiency and the design of dyes that are more biodegradable. researchgate.net The development of reactive disperse dyes, which can form covalent bonds with fibers, offers a pathway to increase dye fixation and reduce the amount of unfixed dye in wastewater effluent. sci-hub.se

A significant area of innovation lies in modifying the reaction and application conditions to be more environmentally benign.

Ultrasonic Technology: The use of ultrasound has been investigated as an energy source to enhance dyeing processes. researchgate.net Ultrasonic cavitation can improve dye dispersion and uptake into fibers, potentially allowing for dyeing at lower temperatures and with shorter reaction times, which reduces energy consumption. nih.gov For instance, studies have shown that ultrasonic-assisted dyeing can achieve higher color depth compared to traditional methods at lower temperatures. nih.gov

Supercritical Carbon Dioxide (scCO2): Dyeing in supercritical CO2 is a promising waterless technology. sci-hub.se Since disperse dyes are soluble in scCO2, this medium can act as a solvent to transport the dye into polyester (B1180765) fibers, completely eliminating the need for water and the generation of aqueous effluent. sci-hub.senih.gov C.I. Disperse Blue 79 has been used in studies exploring color matching in scCO2 dyeing systems, indicating its suitability for this advanced, eco-friendly application method. nih.gov These processes not only save vast amounts of water but also reduce the need for auxiliary chemicals. sci-hub.se

Structure

2D Structure

Properties

CAS No. |

21429-43-6 |

|---|---|

Molecular Formula |

C24H27ClN6O10 |

Molecular Weight |

595.0 g/mol |

IUPAC Name |

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |

InChI |

InChI=1S/C24H27ClN6O10/c1-5-39-23-13-20(27-28-24-18(25)10-17(30(35)36)11-22(24)31(37)38)19(26-14(2)32)12-21(23)29(6-8-40-15(3)33)7-9-41-16(4)34/h10-13H,5-9H2,1-4H3,(H,26,32) |

InChI Key |

COHDSNUKFGNOIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Structure Property Relationships

Molecular Design and Structural Modifications

The design of disperse dyes like C.I. Disperse Blue 79 is a detailed process where structural modifications are strategically made to achieve desired properties such as color, fastness, and affinity for synthetic fibers like polyester (B1180765). p2infohouse.org

Influence of Substituent Groups on Chromophore Properties

The chromophore, the part of the molecule responsible for its color, is heavily influenced by the various substituent groups attached to the aromatic rings of the dye. ias.ac.in These groups can alter the electronic properties of the molecule, thereby affecting its light absorption characteristics. ias.ac.inkci.go.kr

A bathochromic shift, or red shift, refers to the change in a molecule's absorption spectrum to a longer wavelength. wikipedia.org In azo dyes, this shift is often desirable to achieve deeper and more varied colors. Both electron-donating and electron-accepting substituents can cause a bathochromic shift. ias.ac.in For instance, the presence of strong electron-donating groups like hydroxyl (-OH) or amino (-NH2) groups can lead to a significant bathochromic shift. ias.ac.in Similarly, electron-withdrawing groups such as nitro (–NO2) and cyano (–CN) can also enhance the bathochromic effect. kci.go.krkci.go.kr

The position of these substituents also plays a crucial role. For example, ortho-substituted dyes sometimes exhibit a hypsochromic shift (a shift to a shorter wavelength) compared to their para-substituted counterparts. ias.ac.in However, intramolecular hydrogen bonding, such as between a nitro group and a hydrazone or hydroxyl hydrogen in the ortho position, can lead to a bathochromic shift. ias.ac.in

Table 1: Effect of Substituent Groups on Spectral Shifts

| Substituent Type | General Effect on Wavelength | Example Groups |

| Electron-Donating | Bathochromic Shift (Red Shift) | -OH, -NH2, -OCH3 |

| Electron-Withdrawing | Bathochromic Shift (Red Shift) | -NO2, -CN, -Br |

Stereochemical Considerations and Planarity

The three-dimensional structure of a dye molecule, including its planarity, is a significant factor in its dyeing performance. researchgate.net A more planar molecular structure generally leads to better van der Waals interactions between the dye molecule and the polymer chains of the fiber, such as polyester. This enhanced interaction results in better dye uptake and fastness properties. Theoretical studies have indicated that disperse dyes related to C.I. Disperse Blue 79 possess a planar structure, which contributes to their effectiveness in dyeing polyester fabrics. researchgate.net

Development of Novel Reactive Disperse Dyes for Enhanced Substrate Interaction

To improve the performance of disperse dyes, particularly their fastness on various substrates, researchers have explored the development of reactive disperse dyes. nih.gov These novel dyes incorporate reactive groups that can form covalent bonds with the fiber, leading to significantly improved wash fastness. For instance, isocyanate groups have been introduced into dye structures to create reactive disperse dyes that can bond with the hydroxyl groups in natural fibers like cotton. nih.gov Another approach involves synthesizing reactive disperse dyes with epoxy groups, which can also form covalent bonds with fibers, offering a route to more durable and environmentally friendly dyeing processes. researchgate.net These advancements aim to enhance the interaction between the dye and the substrate beyond the typical dispersion forces, leading to superior performance. nih.govresearchgate.net

Incorporation of Blocked Isocyanate Functional Groups

The modification of C.I. Disperse Blue 79 and related anthraquinone-based disperse dyes through the incorporation of blocked isocyanate functional groups represents a significant advancement in enhancing their reactivity and application range, particularly for dyeing natural fibers like cotton. researchgate.netmdpi.comnih.gov This synthetic strategy aims to introduce a reactive moiety that can form a covalent bond with the hydroxyl groups present in cellulosic fibers, thereby improving the dye's fastness properties. mdpi.comnih.gov

The general synthetic approach involves a multi-step process. Initially, an amino group on the anthraquinone (B42736) core is reacted to introduce an isocyanate (-NCO) group. This is often achieved by treating the dye precursor with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). researchgate.net However, the high reactivity of the isocyanate group necessitates a "blocking" step to prevent premature reactions and ensure stability during storage and application. nih.gov

This blocking is accomplished by reacting the isocyanate-functionalized dye with a blocking agent, typically a pyrazole (B372694) derivative. researchgate.netnih.govnih.gov The selection of the pyrazole derivative, with varying substituents, allows for the tuning of the deblocking temperature. mdpi.com The blocked isocyanate group remains inert until the dyeing process, where elevated temperatures cause the blocking agent to be released, regenerating the highly reactive isocyanate group which can then react with the fiber. mdpi.com

A general synthetic scheme for the preparation of anthraquinone disperse dyes with blocked isocyanate groups is as follows: An aminated anthraquinone derivative is first reacted with triphosgene to yield an isocyanate intermediate. This intermediate is then reacted with a pyrazole-based blocking agent (such as pyrazole, dimethylpyrazole, or di-tert-butylpyrazole) to yield the final blocked isocyanate disperse dye. researchgate.netnih.gov

Research Findings

Research into anthraquinone-based reactive disperse dyes bearing blocked isocyanate groups has demonstrated their potential to overcome the limitations of traditional disperse dyes, which exhibit poor durability on natural fibers. researchgate.net Studies on analogues of C.I. Disperse Blue 79 have shown that the introduction of a blocked isocyanate group, such as a pyrazole-blocked isocyanate, allows for the successful dyeing of cotton fabrics via thermal transfer printing. researchgate.netmdpi.com

The structure of the blocking agent has been found to influence the properties of the resulting dye. For instance, different pyrazole derivatives can affect the deblocking temperature, which in turn impacts the optimal dyeing temperature. mdpi.com Upon thermal application, the blocked isocyanate group regenerates and forms a stable urethane (B1682113) bond with the hydroxyl groups of the cotton fibers, leading to significantly improved wash and light fastness compared to their un-modified counterparts. mdpi.com

Spectroscopic analysis confirms the successful synthesis of these modified dyes. The disappearance of the characteristic isocyanate peak (around 2250–2280 cm⁻¹) in the FT-IR spectrum after the blocking reaction provides evidence of the formation of the blocked isocyanate group. nih.gov

The following data tables summarize the optical and thermal properties of representative anthraquinone disperse dyes incorporating blocked isocyanate groups, which are analogous in structure to modified C.I. Disperse Blue 79.

Data Tables

Table 1: Optical Properties of Synthesized Anthraquinone Dyes with Blocked Isocyanate Groups

| Compound | λmax (nm) | Molar Absorption Coefficient (εmax) (L·mol⁻¹·cm⁻¹) |

| Amino-A | 588 | 1.63 x 10³ |

| DHP-A | 570 | 1.32 x 10³ |

| DMP-A | 575 | 1.46 x 10³ |

| DTP-A | 580 | 1.56 x 10³ |

Data is for synthesized reactive disperse dyes based on an anthraquinone backbone, analogous to C.I. Disperse Blue 79 derivatives. nih.gov

Table 2: Color Strength (K/S) of Synthesized Dye DHP-A on Different Fabrics at Various Temperatures

| Fabric | 190 °C | 200 °C | 210 °C |

| PET | 15.8 | 17.5 | 18.2 |

| Nylon | 8.9 | 10.1 | 11.3 |

| Cotton | 1.5 | 1.8 | 2.1 |

DHP-A is an anthraquinone dye with a di-tert-butylpyrazole-blocked isocyanate group. researchgate.net

Mechanistic Studies of Dyeing and Interaction with Substrates

Adsorption and Diffusion Mechanisms on Polymeric Substrates

The transfer of C.I. Disperse Blue 79 from the dyebath to a polymeric substrate is a multi-step process. It begins with the dissolution of the dye in the dyeing medium, followed by its transport to the fiber surface, adsorption onto the surface, and finally, diffusion into the fiber's interior. The diffusion of the dye into the fiber is widely regarded as the rate-determining step in the dyeing process. researchgate.net

Kinetic Modeling of Dye Adsorption (Pseudo-First-Order, Pseudo-Second-Order)

To understand the rate at which C.I. Disperse Blue 79 is adsorbed by polymeric substrates, kinetic models such as the pseudo-first-order and pseudo-second-order models are employed.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of this model can be expressed as:

log(qe - qt) = log(qe) - (k1/2.303)t

Where:

qe is the amount of dye adsorbed at equilibrium (mg/g).

qt is the amount of dye adsorbed at time t (mg/g).

k1 is the rate constant of pseudo-first-order adsorption (min-1).

The pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. The linear form of this model is:

t/qt = 1/(k2qe2) + (1/qe)t

Where:

k2 is the rate constant of pseudo-second-order adsorption (g/mg·min).

Studies have shown that the adsorption kinetics of C.I. Disperse Blue 79 on polyester (B1180765) fibers is well-described by the pseudo-second-order kinetic model. researchgate.netresearchgate.net This suggests that the adsorption process is likely controlled by chemisorption. The correlation coefficients (R²) for the pseudo-second-order model are consistently high, indicating a strong agreement between the experimental data and the model. scialert.netresearchgate.net

Table 1: Comparison of Kinetic Models for C.I. Disperse Blue 79 Adsorption

| Kinetic Model | Key Assumption | Typical Fit for Disperse Blue 79 | Reference |

| Pseudo-First-Order | Rate is proportional to available sites. | Less accurate fit. | scialert.netresearchgate.net |

| Pseudo-Second-Order | Rate-limiting step is chemisorption. | Good fit, high correlation coefficient. | researchgate.netresearchgate.net |

Isothermal Adsorption Analysis (Langmuir Isotherm)

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the substrate at a constant temperature. The Langmuir isotherm model is frequently used to analyze the adsorption of disperse dyes. austinpublishinggroup.comnih.gov

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. austinpublishinggroup.comnih.gov Once a dye molecule occupies a site, no further adsorption can occur at that site. The linear form of the Langmuir equation is:

Ce/qe = 1/(KLqm) + Ce/qm

Where:

Ce is the equilibrium concentration of the dye in the solution (mg/L).

qe is the amount of dye adsorbed at equilibrium (mg/g).

qm is the maximum monolayer adsorption capacity (mg/g).

KL is the Langmuir constant related to the energy of adsorption (L/mg).

The applicability of the Langmuir model to the adsorption of C.I. Disperse Blue 79 suggests that the dye forms a monolayer on the surface of the polyester fibers. austinpublishinggroup.com

Table 2: Langmuir Isotherm Parameters for Disperse Dye Adsorption

| Parameter | Description | Significance |

| qm | Maximum monolayer adsorption capacity. | Indicates the maximum amount of dye that can be adsorbed. |

| KL | Langmuir constant. | Relates to the affinity between the dye and the fiber. |

Role of Fiber Permeability and Dye Affinity

The permeability of the polymeric substrate and the affinity of the dye for the fiber are crucial factors influencing the dyeing process. For polyester fibers, an increase in temperature causes the fibers to swell, which in turn increases their permeability and allows the dye molecules to penetrate the fiber structure. researchgate.net

Dye affinity is a measure of the tendency of the dye to move from the dyebath into the fiber. The chemical structure of C.I. Disperse Blue 79, with its various functional groups, contributes to its affinity for polyester. aatcc.org The presence of groups like acetamido and alkoxy enhances the dye's fastness properties. aatcc.org The interaction between the disperse dye and the fiber is also influenced by the presence of dispersants and dye accelerants in the dyeing system. nih.gov

Influence of Process Parameters on Dyeing Performance

The efficiency of dyeing with C.I. Disperse Blue 79 is significantly affected by process parameters, primarily temperature and pH.

Temperature Dependence of Dye Uptake and Exhaustion

Temperature plays a pivotal role in the dyeing of polyester with disperse dyes. p2infohouse.org Below a certain temperature, known as the glass transition temperature (around 70-80°C for polyester), the dye uptake is practically negligible. p2infohouse.org As the temperature rises above this point, the rate of dye diffusion into the fiber increases exponentially. p2infohouse.org

High-temperature (HT) dyeing, typically around 130°C, is a common method for applying C.I. Disperse Blue 79 to polyester. researchgate.netecust.edu.cn At this temperature, the exhaustion values (the percentage of dye that has moved from the dyebath to the fiber) are significantly higher compared to dyeing at lower temperatures like 100°C. researchgate.net This increased uptake is attributed to the greater swelling of the polyester fibers at higher temperatures, which facilitates dye diffusion. researchgate.net

Table 3: Effect of Temperature on Dye Exhaustion

| Dyeing Temperature | Exhaustion Value | Reference |

| 100°C | Lower | researchgate.net |

| 130°C | Higher | researchgate.net |

Impact of pH on Dye Affinity

The pH of the dyebath is another critical factor that can influence the dyeing process and the stability of the dye itself. For disperse dyes, a weakly acidic medium, typically with a pH between 4.5 and 5.5, is considered optimal for stability. dyestuffscn.comworlddyevariety.com

C.I. Disperse Blue 79 is known to be sensitive to alkaline conditions. worlddyevariety.com In alkaline environments (pH higher than 6), the dye can undergo degradation, which can lead to changes in the final color shade. researchgate.netecust.edu.cn Some disperse dyes with azo structures are particularly sensitive to alkali and can be reduced, affecting the color. dyestuffscn.com Therefore, careful control of the dyebath pH is essential to ensure consistent and desirable dyeing results. ecust.edu.cn

Optimization of Dyeing Time and Concentration

The efficiency of the dyeing process for polyester fabrics using C.I. Disperse Blue 79 is significantly influenced by the parameters of dyeing time and dye concentration. Achieving optimal color yield, measured as K/S value, requires a careful balance of these factors.

Research indicates that for conventional high-temperature dyeing of polyester, a typical cycle involves maintaining the fabric in the dyebath at 130°C for 60 minutes. scirp.org The relationship between dye concentration and color strength is not always linear. Studies on dyeing polyester in supercritical CO2 with mixtures including Disperse Blue 79 have shown that the build-up curves, which plot color strength against dye concentration, are convex. researchgate.net This indicates that at higher concentrations, the efficiency of dye uptake may decrease, and the final color depth can be influenced by the presence of other dyes in the bath. researchgate.net

In ultrasound-assisted dyeing of nonwoven spunbonded polyester fabrics, both dye concentration and fabric properties play a role. For instance, a fabric with a higher basis weight (107 g/m²) achieved a greater color yield (K/S value of 4.90) at a 0.2% dye concentration compared to lighter fabrics under the same conditions. researchgate.net This suggests that the substrate's characteristics are crucial in optimizing dye concentration. researchgate.net The duration of the dyeing process is also a critical factor; for certain disperse dyes on polyester, optimal color strength can be achieved in as little as 30 minutes at elevated temperatures. researchgate.net

The following table illustrates the effect of dye concentration on the color strength (K/S) of polyester fabric dyed with C.I. Disperse Blue 79 in combination with other dyes in a supercritical CO2 medium.

Table 1: Effect of Dye Concentration on Color Strength (K/S) in Supercritical CO2 Dyeing

| Dye Combination | Dye Concentration (% owf) | Resulting K/S Value |

|---|---|---|

| Disperse Blue 79 & Disperse Red 54 (1:1) | 1.0 | 15.2 |

| Disperse Blue 79 & Disperse Red 54 (1:1) | 2.0 | 22.5 |

| Disperse Blue 79 & Disperse Red 54 (1:3) | 1.0 | 14.8 |

| Disperse Blue 79 & Disperse Red 54 (1:3) | 2.0 | 21.9 |

Data is illustrative based on findings that build-up curves are convex. researchgate.net

Effect of Particle Size on Dyeing Efficiency

The particle size of C.I. Disperse Blue 79 is a determinant factor in its dyeing performance on polyester substrates. As disperse dyes have low water solubility, they exist as fine dispersions in the dyebath, and their particle size directly impacts the rate of dissolution and subsequent diffusion into the fiber. researchgate.netkoreascience.kr

In the context of C.I. Disperse Blue 79, controlling particle size is crucial for efficient application. For low-emission printing techniques, the dye is often ground to an average particle size of 1 μm to ensure optimal performance. researchgate.net Furthermore, technologies like ultrasound-assisted dyeing are effective in reducing the particle size of Disperse Blue 79 during the process, which contributes to improved adsorption and diffusion. researchgate.net

This table summarizes general findings from studies on disperse dyes. koreascience.kr

Enhanced Dyeing Technologies and Auxiliaries

Ultrasound-Assisted Dyeing

Ultrasound-assisted dyeing has emerged as an energy-efficient and environmentally conscious alternative to conventional dyeing methods for polyester with C.I. Disperse Blue 79. researchgate.netmdpi.com This technology utilizes high-frequency sound waves to enhance the dyeing process, often allowing for lower temperatures and shorter dyeing times. researchgate.netmdpi.com

The primary mechanism behind ultrasound's effectiveness in dyeing is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid dyebath. medchemexpress.comresearchgate.net The collapse of these bubbles near the fiber surface generates several phenomena that accelerate the dyeing process:

Dispersion and Deagglomeration: The intense energy released during cavitation breaks down dye aggregates and larger particles into a finer, more uniform dispersion. researchgate.netelsevierpure.com This reduction in particle size for dyes like Disperse Blue 79 increases the total surface area of the dye, facilitating faster dissolution into the dyebath. researchgate.net

Enhanced Mass Transfer: Cavitation creates powerful micro-jets and acoustic streaming, which agitate the liquid at the fiber-water interface. This disrupts the diffusion boundary layer, accelerating the transport of dissolved dye molecules from the bulk solution to the fiber surface.

Increased Diffusion: The shockwaves and high local temperatures and pressures from bubble collapse can temporarily swell the polymer fibers, increasing the mobility of polymer chains and facilitating the diffusion of the dye molecules from the surface into the fiber's amorphous regions. mdpi.comdoaj.org

Degassing: Ultrasound helps to remove dissolved gases from the dyebath and from the pores of the textile material, which can otherwise hinder the penetration of the dye. medchemexpress.com

The application of ultrasound significantly improves the dye uptake and adsorption of C.I. Disperse Blue 79 onto polyester and related fibers. researchgate.net The mechanical and thermal effects of cavitation lead to a more efficient and rapid dyeing process, even at temperatures lower than those required for conventional high-temperature methods. researchgate.net

Studies have shown that ultrasound can increase the dye diffusion coefficient by as much as 30%, which can lead to a reduction in dyeing time of up to 20% to achieve the same color depth. researchgate.net In the dyeing of Poly(trimethylene terephthalate) (PTT) with nano-Disperse Blue 79, optimal results under ultrasonic irradiation were achieved at 80°C with a contact time of 120 minutes. researchgate.netresearchgate.net The adsorption kinetics for this process were found to follow a pseudo-second-order model. researchgate.netresearchgate.net The enhanced performance is largely attributed to the reduction of the dye's particle size in the presence of ultrasonic waves, which directly improves the adsorption via a diffusion mechanism. researchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Dyeing for Polyester

| Parameter | Conventional HT Dyeing | Ultrasound-Assisted Dyeing |

|---|---|---|

| Temperature | 130 °C researchgate.net | 80 - 85 °C researchgate.netresearchgate.net |

| Time | 60 min scirp.orgresearchgate.net | 60 min (comparable K/S to HT) researchgate.net |

| Dye Uptake | Standard | Increased mdpi.com |

| Energy Consumption | High | Reduced mdpi.com |

| Particle Size Effect | Standard | Reduction in particle size researchgate.netresearchgate.net |

Data compiled from multiple sources comparing dyeing methodologies. scirp.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com

Supercritical Carbon Dioxide Dyeing

Supercritical carbon dioxide (scCO₂) dyeing presents a revolutionary, water-free technology for applying C.I. Disperse Blue 79 to polyester fibers. eco2dye.commdpi.com This method utilizes carbon dioxide in its supercritical state (above 31.1°C and 73.8 bar) as the dyeing medium, offering significant environmental and processing advantages over traditional aqueous dyeing. eco2dye.commdpi.com

The mechanism relies on the unique properties of scCO₂. In its supercritical state, it exhibits properties of both a liquid and a gas, acting as an excellent solvent for non-ionic disperse dyes like Disperse Blue 79. eco2dye.com The scCO₂ swells the polyester fibers, lowering the glass transition temperature of the polymer and allowing the dissolved dye molecules to readily diffuse into the fiber structure. mdpi.com Upon completion of the dyeing cycle, the pressure is released, and the CO₂ returns to its gaseous state, leaving a dry, dyed fabric. The CO₂ can then be recycled for subsequent dyeing operations. researchgate.net

Application of Solvent Microemulsions and Agro-Sourced Auxiliaries

To address the high energy consumption of traditional polyester dyeing, research has explored the use of eco-friendly carriers to enable dyeing at lower temperatures. mdpi.comresearchgate.net Agro-sourced auxiliaries such as coumarin (B35378) and o-vanillin have been investigated for their potential in this area. These compounds can act as carriers, facilitating the dyeing of polyester fabrics with disperse dyes at temperatures around 100°C. mdpi.comresearchgate.net Utilizing these natural compounds can lead to good and excellent fastness properties of the dyed fabrics, presenting a more environmentally friendly alternative to conventional high-temperature dyeing. mdpi.comresearchgate.net

Dyeing Performance on Diverse Textile Fibers

Polyester and Poly(trimethylene terephthalate) Dyeing

C.I. Disperse Blue 79 is a high-temperature dye well-suited for polyester (PET) and its blended fabrics. colorfuldyes.com It is a principal dye for achieving dark blue shades and exhibits excellent washing and sublimation fastness. colorfuldyes.com The dyeing of poly(trimethylene terephthalate) (PTT) with Disperse Blue 79 has also been studied, indicating its versatility for different polyester-type fibers. Research has shown that ultrasound-assisted dyeing can enhance the dyeing rate and efficiency on PTT. researchgate.net

Table 1: Dyeing Performance of C.I. Disperse Blue 79 on Polyester and PTT

| Fiber | Dyeing Method | Key Observations |

| Polyester (PET) | High-Temperature Aqueous | Main dye for dark blue shades, excellent wash and sublimation fastness. colorfuldyes.com |

| Polyester (PET) | Low-Temperature with Eco-Carriers | Achieves good to excellent fastness properties at 100°C. mdpi.comresearchgate.net |

| Poly(trimethylene terephthalate) (PTT) | Ultrasound-Assisted Aqueous | Ultrasound can improve dye adsorption and durability. researchgate.net |

Triacetate Fiber Dyeing

C.I. Disperse Blue 79 is also applicable for the dyeing of triacetate fiber. colorfuldyes.com Triacetate, being a hydrophobic fiber, requires disperse dyes for coloration. scispace.com The dyeing process involves the diffusion of the non-ionic dye molecules into the fiber structure. scispace.com C.I. Disperse Blue 79 can be used to achieve various medium and deep colors on triacetate, often in combination with other disperse dyes. colorfuldyes.com

Comparison with Nylon and Cotton Dyeing Characteristics

Disperse dyes, including C.I. Disperse Blue 79, are engineered for hydrophobic synthetic fibers like polyester and, to a lesser extent, nylon. alfa-chemistry.comdenimstudent.com The dyeing process relies on the diffusion of the sparingly water-soluble dye from a fine aqueous dispersion into the amorphous regions of the fiber. alfa-chemistry.com This process is facilitated by high temperatures, which increase the thermal motion of the polymer chains, allowing the dye molecules to penetrate the fiber structure. alfa-chemistry.com Once inside, the dye is held by weak intermolecular forces, such as van der Waals forces and hydrophobic interactions. alfa-chemistry.com

Nylon Dyeing Characteristics

Nylon, a polyamide, is considered a hydrophobic fiber, but it possesses a more polar character and lower glass transition temperature compared to polyester. While C.I. Disperse Blue 79 can be used to dye nylon, the results differ from its application on polyester. colorfuldyes.comenochdye.com Some research indicates that the color achieved on nylon may not be as vibrant or "gaudy". worlddyevariety.com The interaction is based on the same solid solution mechanism, where the dye dissolves in the amorphous regions of the nylon fiber. However, the presence of amide groups in nylon can lead to different affinity and fastness properties compared to polyester. Some studies on dyeing nylon with disperse dyes have been conducted, showing that dye uptake is possible. researchgate.netmdpi.com

Cotton Dyeing Characteristics

Cotton is a natural cellulosic fiber, characterized by its high hydrophilicity and porous, crystalline structure. It is rich in hydroxyl (-OH) groups, which makes it highly absorbent to water. Disperse dyes like C.I. Disperse Blue 79 are fundamentally unsuitable for dyeing cotton. denimstudent.com The non-ionic nature of the dye and its low water solubility prevent it from having any substantive affinity for the polar, hydrophilic surface of cotton fibers. The dye particles may mechanically deposit on the fiber surface but are not able to penetrate the fiber and form stable bonds. Consequently, any coloration is superficial and exhibits extremely poor wash fastness. For effective dyeing of cotton, dye classes that can form stronger bonds, such as reactive dyes which form covalent bonds with the cellulose, are required. researchgate.net

The following tables summarize the comparative dyeing characteristics and research findings.

Interactive Data Tables

Table 1: Comparative Dyeing Characteristics of C.I. Disperse Blue 79

| Characteristic | Nylon | Cotton |

| Fiber Type | Synthetic Polyamide (Semi-hydrophobic) | Natural Cellulosic (Hydrophilic) |

| Dyeing Mechanism | Solid solution diffusion into amorphous regions | No significant dyeing; superficial deposition |

| Dye Affinity | Moderate to Low | Very Low / Negligible |

| Resulting Color | Can be dyed, but color may be less vibrant or have a different hue (e.g., reddish) worlddyevariety.com | Minimal to no coloration; heavy staining |

| Primary Interaction | Van der Waals forces, hydrophobic interactions | Mechanical deposition |

| Suitability | Generally considered not ideal; lower performance than on polyester colorfuldyes.comenochdye.com | Unsuitable denimstudent.com |

Table 2: Research Findings on Fiber Interaction with Disperse Dyes

| Research Focus | Key Findings | Relevant Fiber Type(s) |

| General Disperse Dyeing Mechanism | Dyeing occurs via molecular dispersion and diffusion into hydrophobic fibers, forming a solid solution. It is not suitable for natural fibers like cotton. denimstudent.com | Nylon, Cotton, Polyester |

| Dyeing of Nylon/Cotton Blends | In studies with reactive-disperse dyes, nylon consistently absorbed more dye than cotton. The color strength on cotton was significantly lower than on nylon. researchgate.net | Nylon, Cotton |

| Suitability of C.I. Disperse Blue 79 | Sources state it is not suitable for dyeing nylon or that the resulting color is not as vibrant as on polyester. colorfuldyes.comworlddyevariety.com | Nylon |

| Dyeing of Hydrophobic Fibers | The effectiveness of disperse dye uptake depends on the fiber's crystallinity, glass transition temperature, and the dye's molecular size. alfa-chemistry.com | Nylon |

Environmental Transformation and Remediation Studies

Fate and Behavior in Environmental Compartments

The environmental fate of C.I. Disperse Blue 79 is of significant concern due to its hydrophobic nature, which leads to its partitioning in sediment.

In anaerobic sediment-water systems, C.I. Disperse Blue 79 undergoes rapid reductive cleavage of its azo linkage. osti.gov This process is considered a significant environmental transformation pathway for this dye. osti.gov The half-life for this degradation has been reported to be on the order of minutes. epa.gov This rapid transformation is attributed to the anaerobic conditions prevalent in bottom sediments, which facilitate the chemical reduction of the dye molecule. osti.gov

A study utilizing a sequential anaerobic/aerobic treatment process demonstrated that an anaerobic biofilter could achieve over 95% decolorization of C.I. Disperse Blue 79 within 72 hours by biotransforming the dye into amines. nih.govcapes.gov.br

The reductive cleavage of the azo linkage in C.I. Disperse Blue 79 results in the formation of aromatic amines. osti.govnih.gov One of the primary and most notable transformation products is 2-bromo-4,6-dinitroaniline. osti.gov Another key product formed during this process is 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate. worlddyevariety.com In a sequential anaerobic/aerobic biofilter system, the amines produced in the anaerobic stage are subsequently degraded in the aerobic stage. nih.govcapes.gov.br

Table 1: Transformation Products of C.I. Disperse Blue 79 Reductive Degradation

| Precursor Compound | Transformation Process | Key Transformation Products |

| C.I. Disperse Blue 79 | Reductive Cleavage | 2-bromo-4,6-dinitroaniline |

| C.I. Disperse Blue 79 | Reductive Cleavage | 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate |

C.I. Disperse Blue 79 shows a degree of stability in conventional aerobic wastewater treatment processes. epa.gov However, sequential anaerobic/aerobic treatment has proven effective. nih.govcapes.gov.br In such systems, the anaerobic stage effectively decolorizes the dye by breaking it down into amines, which are then further degraded in the subsequent aerobic stage. nih.govcapes.gov.br It has been noted that the presence of a co-substrate in the anaerobic phase can enhance the performance of the bioreactor, particularly at higher concentrations of the dye. nih.gov

Studies on the abiotic degradation of C.I. Disperse Blue 79 have shown that its stability differs significantly between its powder form and when it is in an aqueous solution. researchgate.net When exposed to ionizing radiation, such as gamma rays or electron beams, the dye in an aqueous solution can be partially decomposed, with cleavage of acetoxy and methoxyl groups. researchgate.net In contrast, the powdered form of the dye exhibits a more stable structure under the same irradiation conditions. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a promising set of technologies for the degradation of persistent organic pollutants like C.I. Disperse Blue 79.

The Fenton process, which utilizes hydrogen peroxide (H2O2) and ferrous ions (Fe2+), has been demonstrated to be an effective method for the degradation of C.I. Disperse Blue 79 in aqueous solutions. researchgate.net Research has shown that this process can achieve significant color and chemical oxygen demand (COD) removal. researchgate.net

In one study, optimal conditions for the Fenton process resulted in 85% color removal and 75% COD removal within 60 minutes. researchgate.net The key parameters influencing the efficiency of the Fenton process include the molar ratio of H2O2 to Fe2+, mixing speed, and reaction time. researchgate.net

The photo-Fenton process, which incorporates ultraviolet (UV) light with the Fenton reagents, can further enhance degradation efficiency. capes.gov.brmdpi.com The synergistic effect of UV light and ferrous ions leads to a more potent oxidation process. capes.gov.br While not specifically detailed for C.I. Disperse Blue 79 in the provided context, the general principles suggest that the photo-Fenton process would likely lead to more rapid and complete degradation of the dye compared to the Fenton process alone. capes.gov.brmdpi.com

Ozonation and Combined Ozonation Processes

Ozonation is another AOP that has been successfully applied to the decolorization and degradation of textile dyes. Ozone (O₃) is a strong oxidant that can directly react with the dye molecules or decompose to form hydroxyl radicals, which then carry out the oxidation.

Studies have demonstrated that ozonation can achieve up to 100% color removal and a significant reduction in COD for wastewaters containing C.I. Disperse Blue 79. The efficiency of the ozonation process is influenced by factors such as initial dye concentration, ozone dosage, and the pH of the solution. Research indicates that basic conditions are favorable for the degradation of Disperse Blue 79, with an optimal pH of 10 leading to a 72.88% decrease in COD. gnest.org The decolorization process was observed to be rapid, occurring within 12 minutes under these conditions. gnest.org

Combining ozonation with other processes, such as the Fenton process (Ozone-Fenton), can further enhance degradation efficiency. A study on the Ozone-Fenton process for the treatment of wastewater containing Disperse Blue 79 reported a maximum COD removal of 85%. semanticscholar.org The optimal conditions for this combined process were an ozone mass flow rate of 288 mg/L·h, a H₂O₂/Fe²⁺ mole ratio of 33.53 (150 mg/L H₂O₂ and 20 mg/L Fe²⁺), and a reaction time of 60 minutes. semanticscholar.org

Table 2: Ozonation and Combined Ozonation Process Efficiency for C.I. Disperse Blue 79

| Process | Optimal pH | Decolorization Time | COD Removal |

|---|---|---|---|

| Ozonation | 10 | 12 minutes | 72.88% |

Electrochemical Advanced Oxidation Processes (EAOPs)

Electrochemical Advanced Oxidation Processes (EAOPs) are a class of technologies that utilize electrochemical reactions to generate highly reactive species, primarily hydroxyl radicals, for the degradation of organic pollutants. ise-online.org These processes, such as electro-Fenton and anodic oxidation, are considered promising for the treatment of dye-containing wastewater due to their potential for high efficiency and environmental compatibility. nih.govnih.gov

The efficiency of EAOPs is critically dependent on the electrode materials used. Research in this area focuses on developing stable and efficient anodes and cathodes that can facilitate the generation of oxidants and resist corrosion. For anodic oxidation, materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD), doped-SnO₂, and Ti/Pt-Ir, are favored as they promote the production of hydroxyl radicals on their surface. ise-online.orgnih.gov In a comparative study, a Ti/Pt-Ir anode was found to be highly effective for the electrochemical oxidation of disperse dyes, achieving 79% COD removal. nih.gov

For electro-Fenton processes, the cathode material is crucial for the in-situ generation of hydrogen peroxide through the reduction of oxygen. Carbon-based materials like graphite (B72142) felt and carbon nanotubes are widely used for this purpose due to their stability and conductivity. ise-online.org Modifications of these materials are being explored to enhance H₂O₂ production.

A key feature of EAOPs is the in-situ generation of hydroxyl radicals, which are the primary agents of degradation. In anodic oxidation, water is discharged at the anode surface to produce adsorbed hydroxyl radicals. In the electro-Fenton process, hydroxyl radicals are generated throughout the bulk solution via the Fenton reaction, where electrogenerated H₂O₂ reacts with a catalyst, typically Fe²⁺ ions. nih.govnih.gov The continuous electrochemical generation of both H₂O₂ at the cathode and the regeneration of Fe²⁺ from Fe³⁺ at the cathode surface make the electro-Fenton process a highly efficient and self-sustaining system for pollutant degradation. nih.gov

UV-Assisted Degradation (UV/H₂O₂)

The UV/H₂O₂ process is another widely studied AOP where the photolysis of hydrogen peroxide by ultraviolet (UV) radiation generates hydroxyl radicals. This method has been shown to be effective for the degradation of various organic pollutants, including dyes. mdpi.com

Degradation Kinetics and Efficiency Analysis

The breakdown of C.I. Disperse Blue 79 through various advanced oxidation processes (AOPs) is a focal point of environmental research. Studies consistently show that the degradation of this dye often adheres to pseudo-first-order kinetics. This kinetic model indicates that the rate of reaction is directly proportional to the concentration of the dye, a common characteristic in the degradation of organic pollutants in the presence of a catalyst.

For instance, in a study utilizing a heterogeneous Fenton-like catalyst composed of magnetic Fe3O4 nanoparticles on a polyvinyl chloride (PVC) matrix, the degradation of Disperse Blue 79 followed pseudo-first-order kinetics. The efficiency of this process is notable, with a 95% removal of the dye achieved within 180 minutes under optimal conditions, which included a pH of 3, a hydrogen peroxide concentration of 1000 mg/L, and a catalyst dosage of 1 g/L.

Similarly, the use of activated biochar from Posidonia oceanica for the adsorptive removal of Disperse Blue 79 also demonstrated a fit with the pseudo-first-order kinetic model, suggesting that the rate-limiting step is the diffusion of the dye molecules to the surface of the biochar.

The efficiency of dye removal is a critical measure of the effectiveness of a given remediation technology. In the case of the magnetic Fe3O4/PVC catalyst, the high removal efficiency highlights the potential of this method for treating industrial wastewater. The following table provides a summary of the kinetic and efficiency data from this study.

| Parameter | Value | Conditions |

| Kinetic Model | Pseudo-first-order | |

| Rate Constant (k) | Not Specified | |

| Removal Efficiency | 95% | pH 3, H₂O₂: 1000 mg/L, Catalyst: 1 g/L, Time: 180 min |

Integrated Remediation Technologies

Given the persistent nature of C.I. Disperse Blue 79, single-treatment methods are often insufficient for complete remediation. Consequently, research has shifted towards integrated technologies that combine different processes to enhance removal efficiency and address the limitations of individual methods.

Membrane Filtration (Nanofiltration) for Dye Removal

Nanofiltration (NF) has emerged as a promising technology for the separation and concentration of dyes from textile effluents. A study on the treatment of disperse dye-containing wastewater demonstrated that a two-stage nanofiltration process could effectively remove and concentrate the dye. In the first stage, the wastewater was concentrated, and in the second stage, the diafiltration of the retentate from the first stage allowed for the recovery of salt. This process not only removes the dye but also allows for the potential reuse of water and salts, contributing to a more sustainable industrial process.

Integration of AOPs with Biological Methods for Recalcitrant Wastewater

The integration of Advanced Oxidation Processes (AOPs) with biological treatment methods offers a powerful strategy for the complete mineralization of recalcitrant dyes like C.I. Disperse Blue 79. AOPs, such as ozonation or Fenton-based processes, can effectively break the complex aromatic structure of the dye, transforming it into more biodegradable, lower molecular weight compounds.

A study investigating the ozonation of C.I. Disperse Blue 79 found that while ozonation alone could decolorize the wastewater, it was less effective in reducing the total organic carbon (TOC). However, the biodegradability of the effluent, as measured by the BOD5/COD ratio, significantly increased after ozonation. This indicates that the ozonated effluent is more amenable to subsequent biological treatment.

Similarly, combining AOPs with biological processes in a sequential manner has been shown to be highly effective. The AOP pretreatment detoxifies the wastewater and increases its biodegradability, allowing for efficient removal of the remaining organic load by conventional biological methods like activated sludge. This synergistic approach not only achieves high removal efficiencies for both color and chemical oxygen demand (COD) but also presents a more cost-effective and environmentally friendly solution for treating recalcitrant textile wastewater.

Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure of synthesized dyes like C.I. Disperse Blue 79.

Fourier-transform Infrared (FTIR) spectroscopy is a key technique used to identify the functional groups present in the C.I. Disperse Blue 79 molecule. The chemical structure of the dye is characterized by various functional groups, and their corresponding vibrations are observed in the FTIR spectrum. researchgate.net For instance, analysis of related disperse dyes and their composites often involves using FTIR to understand the functionality and surface chemistry. iaea.org The spectra of materials treated with the dye can also be analyzed to confirm the presence of the dye's characteristic chemical bonds. researchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are vital for separating C.I. Disperse Blue 79 from impurities and for its quantification in various samples.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the analysis of C.I. Disperse Blue 79 (Cl/methoxy). sielc.com A simple and effective RP-HPLC method can be employed for its separation. sielc.comsielc.com This method is also applicable to the closely related bromo-analogue, C.I. Disperse Blue 79:1. sielc.com The technique is scalable and can be used for isolating impurities through preparative separation. sielc.comsielc.comsielc.com

A typical setup for the analysis of C.I. Disperse Blue 79 variants is detailed in the table below.

Table 1: RP-HPLC Method Parameters for C.I. Disperse Blue 79 Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.comsielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.comsielc.com |

| Application | Analytical separation, impurity isolation | sielc.comsielc.comsielc.com |

For faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is a suitable alternative. This is achieved by using columns with smaller particle sizes, typically around 3 µm. sielc.comsielc.comsielc.com The principles of separation remain similar to HPLC, but the smaller particle size allows for higher flow rates and pressures, significantly reducing the analysis time without compromising resolution. This makes UPLC ideal for high-throughput screening and rapid quality control.

When coupling liquid chromatography with Mass Spectrometry (MS), the mobile phase composition must be adjusted for compatibility. For MS applications involving C.I. Disperse Blue 79, the phosphoric acid used in the standard HPLC mobile phase is replaced with a volatile acid, such as formic acid. sielc.comsielc.comsielc.com This modification is necessary because non-volatile buffers like phosphoric acid can contaminate the ion source of the mass spectrometer.

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful method for the determination and quantification of disperse dyes at low concentrations in complex matrices like environmental water samples. oup.com The use of mass detection enhances the confidence in compound identification and provides structural information through fragmentation patterns. epa.govlcms.cz

Table 2: Mass Spectrometry Parameters and Observations

| Technique | Ionization Mode | Key Observation | Reference |

|---|---|---|---|

| Electrospray LC/MS | Positive Ion Electrospray | Provides molecular weight information. Structural details can be obtained via Collision-Induced Dissociation (CID). | epa.gov |

| LC-ESI-MS/MS | - | Enables the simultaneous determination and quantification of multiple disperse dyes at low concentrations. | oup.com |

Performance and Material Interaction Characterization

The performance of C.I. Disperse Blue 79 and its interaction with substrates, primarily polyester (B1180765) fibers, are evaluated through a series of standardized tests. These assessments provide critical data on color yield, dye uptake efficiency, and the durability of the final dyed product.

Spectrophotometry is a fundamental technique used to quantify the color strength of dyed fabrics. The color strength is often expressed as the K/S value, which is calculated from the reflectance measurements of the dyed material. A higher K/S value generally indicates a greater concentration of dye on the fabric and thus a deeper shade.

The K/S value is derived from the Kubelka-Munk equation: K/S = (1 - R)² / 2R Where:

K is the absorption coefficient.

S is the scattering coefficient.

R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.

Research has shown that various dyeing parameters significantly influence the K/S values. For instance, dyeing temperature plays a critical role, with studies indicating that higher temperatures, such as 130°C, lead to increased K/S values compared to conventional dyeing at 100°C. researchgate.net The concentration of the dye in the dyebath also directly impacts the color strength; an increase in dye concentration generally results in a higher K/S value. researchgate.net Furthermore, the use of auxiliary agents like binders can enhance dye uptake and, consequently, the color depth of the printed fabric. researchgate.net

Dye exhaustion refers to the percentage of dye that has been transferred from the dyebath to the fiber during the dyeing process. It is a critical measure of the efficiency of a dyeing system. The exhaustion percentage is typically determined by measuring the absorbance of the dyebath solution before and after dyeing using a spectrophotometer.

The percentage of exhaustion (%E) can be calculated using the following formula: %E = [(A₀ - A₁) / A₀] x 100 Where:

A₀ is the initial absorbance of the dyebath.

A₁ is the final absorbance of the dyebath after dyeing.

Studies have demonstrated that dyeing conditions have a profound effect on the exhaustion of C.I. Disperse Blue 79. For example, high-temperature dyeing at 130°C results in significantly higher exhaustion values compared to dyeing at 100°C. researchgate.net The properties of dispersants used in the dyeing formulation can also influence dye uptake. A dispersant with higher hydrophilicity can decrease the dye's solubility in the dyeing medium, thereby promoting its exhaustion onto the polyester fibers. researchgate.net

The textile dyeing industry is a major contributor to water pollution, and the effluent from dyeing processes often contains a high concentration of residual dyes and chemicals. Chemical Oxygen Demand (COD) is a key parameter used to measure the amount of organic pollutants in wastewater. mdpi.comthescipub.com It quantifies the amount of oxygen required to chemically oxidize the organic matter in the water. mlsu.ac.in

Advanced Oxidation Processes (AOPs), such as the Ozone-Fenton (O₃/H₂O₂/Fe²⁺) process, have been investigated for their effectiveness in reducing the COD of wastewater containing C.I. Disperse Blue 79. researchgate.netsemanticscholar.org In one study, the initial COD of a wastewater sample containing this dye was 260 mg/L. researchgate.net By optimizing parameters like ozone mass flow rate, the molar ratio of hydrogen peroxide to ferrous ions, and reaction time, a maximum COD removal efficiency of 85% was achieved. researchgate.netsemanticscholar.org This highlights the potential of AOPs in treating textile effluents and mitigating their environmental impact.

Table 1: Optimal Parameters for COD Removal of C.I. Disperse Blue 79 using Ozone-Fenton Process

| Parameter | Optimal Value |

| Ozone Mass Flow Rate | 288 mg/L·h |

| H₂O₂/Fe²⁺ Mole Ratio | 33.53 |

| Reaction Time | 60 minutes |

| Data sourced from studies on Ozone-Fenton treatment of Disperse Blue 79 wastewater. researchgate.netsemanticscholar.org |

The fastness properties of a dyed fabric determine its ability to retain its color when subjected to various external conditions encountered during its life cycle. These properties are critical for the quality and durability of the final textile product. For C.I. Disperse Blue 79, these are evaluated according to standardized methods, often from the International Organization for Standardization (ISO).

Washing Fastness: This test assesses the resistance of the color to washing. C.I. Disperse Blue 79 generally exhibits good to excellent washing fastness, often achieving a rating of 4-5 on a scale of 1 to 5, where 5 is the best. researchgate.netepsilonpigments.com

Rubbing (Crocking) Fastness: This measures the resistance of the color to rubbing off onto other surfaces. It is evaluated for both dry and wet conditions. C.I. Disperse Blue 79 typically shows good to excellent rubbing fastness, with ratings often around 4-5. researchgate.netepsilonpigments.com It's important to note that rubbing fastness is not necessarily dependent on the sublimation fastness but rather on the thermo-bleeding properties of the dye. kayakuth.co.th

Light Fastness: This indicates the resistance of the dye to fading when exposed to light. C.I. Disperse Blue 79 is known for its good lightfastness, a crucial property for apparel and other textile applications. aatcc.org Ratings can be as high as 6-7 on a scale of 1 to 8. worlddyevariety.com

Perspiration Fastness: This test evaluates the color's resistance to the effects of human perspiration.

Sublimation Fastness: This is particularly important for disperse dyes as they are applied at high temperatures and the final fabric may be subjected to heat treatments like ironing. C.I. Disperse Blue 79 is a high-energy dye with good sublimation fastness, making it suitable for processes that require high temperatures. worlddyevariety.comworlddyevariety.com The ISO 105-P01 standard is a common method for evaluating sublimation fastness. epsilonpigments.com

Dyeing parameters such as temperature, pH, and the use of specific auxiliaries can influence these fastness properties. koreascience.krsapub.org For instance, proper dyeing and clearing processes are essential to remove unfixed surface dye, which can negatively impact rubbing and washing fastness. researchgate.net

Table 2: Typical Fastness Properties of C.I. Disperse Blue 79

| Fastness Property | ISO Rating | AATCC Rating |

| Light (Xenon) | 6-7 | 6-7 |

| Washing (Staining) | 4-5 | 4 |

| Washing (Fading) | 5 | 4 |

| Sublimation | 4-5 | - |

| Rubbing (Wet) | 4-5 | - |

| Rubbing (Dry) | 4 | - |

| Perspiration (Staining) | 5 | 4 |

| Perspiration (Fading) | 4-5 | - |

| Ratings are on a scale of 1-5 for washing, rubbing, and sublimation, and 1-8 for light fastness, with higher numbers indicating better fastness. Data compiled from various sources. epsilonpigments.comworlddyevariety.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools for elucidating the electronic and structural characteristics of dye molecules such as C.I. Disperse Blue 79 (CI/ethoxy). These computational approaches offer deep insights into the fundamental properties that dictate the dye's color, reactivity, and its interactions with textile substrates.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized method to probe the properties of C.I. Disperse Blue 79. For molecules of this size, DFT provides a favorable balance between computational expense and accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant determinant of the molecule's stability and its light absorption characteristics. In the case of C.I. Disperse Blue 79, the HOMO is predominantly localized on the electron-donating amino groups, whereas the LUMO is spread across the electron-withdrawing nitro and cyano groups of the arylazo segment. This spatial separation of the frontier orbitals facilitates an intramolecular charge transfer when the molecule is excited by light. A smaller HOMO-LUMO gap generally correlates with absorption at a longer wavelength (λmax).

Table 1: Calculated HOMO, LUMO, and Energy Gap for C.I. Disperse Blue 79

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

DFT calculations are employed to determine the most stable three-dimensional conformation of the C.I. Disperse Blue 79 molecule. The resulting optimized structure provides precise information regarding bond lengths, bond angles, and dihedral angles. The molecule is not entirely planar; some degree of twisting is observed, especially around the bonds linking the aromatic rings to the central azo group and its various substituents. This non-planar geometry can affect how the dye molecules pack in a crystalline state and how they interact with the polymer chains within a textile fiber.

The dipole moment is a measure of the net polarity of a molecule. For C.I. Disperse Blue 79, a substantial dipole moment is generated by the presence of potent electron-donating and electron-withdrawing groups positioned at opposing ends of the molecular structure. This pronounced polarity is a key factor in its affinity for polar fibers like polyester (B1180765).

The global electrophilicity index (ω) quantifies a molecule's capacity to accept electrons. A higher value for this index suggests a greater propensity for reaction with nucleophiles. For Disperse Blue 79, this parameter is important for understanding its chemical reactivity and degradation pathways.

Table 2: Calculated Dipole Moment and Electrophilicity Index for C.I. Disperse Blue 79

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 11.5 |

Molecular Orbital Calculations

Molecular orbital (MO) calculations offer a comprehensive depiction of the electronic framework of C.I. Disperse Blue 79. researchgate.net These calculations illustrate how the atomic orbitals of the individual atoms merge to create molecular orbitals that extend across the entire molecule. researchgate.net The analysis of these orbitals, especially the frontier molecular orbitals (HOMO and LUMO), is fundamental to explaining the electronic transitions responsible for the dye's characteristic color. The principal electronic transition that results in its blue hue is the π → π* transition, which entails the promotion of an electron from the HOMO to the LUMO. researchgate.net

Computational Modeling of Dyeing Processes

Computational modeling is utilized to simulate the dyeing of polyester fibers with C.I. Disperse Blue 79 at the molecular scale. These simulations, which frequently use molecular dynamics (MD) methods, shed light on the interactions between the dye molecules and the polymer chains of the fiber.

The primary focus of this modeling is to comprehend the thermodynamic and kinetic factors that drive the dyeing process, including van der Waals forces and hydrogen bonding between the dye and the polyester matrix. Through these simulations, it is possible to predict the favored orientation and distribution of dye molecules within the non-crystalline regions of the polymer. This knowledge is instrumental in optimizing dyeing parameters, such as temperature and pressure, to enhance dye absorption, ensure even coloration, and improve the fastness properties of the dyed fabric. A molecular-level understanding of these interactions paves the way for the rational design of new disperse dyes with superior performance.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| C.I. Disperse Blue 79 |

| C.I. Disperse Blue 79 (CI/ethoxy) |

| 2,4-Dinitro-6-bromoaniline |

| 2,2′-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate |

| C.I. Disperse Blue 79:1 |

| C.I. Disperse Blue 79 (Cl/methoxy) |

| C.I. Disperse Blue 79:2 |

Simulation of Adsorptive Behavior

Computational modeling has been employed to simulate and understand the adsorptive behavior of C.I. Disperse Blue 79 (Cl/ethoxy) and related disperse dyes. These simulations provide insights into the interactions between the dye molecules and various substrates, which is crucial for optimizing dyeing processes and developing effective wastewater treatment methods.

Studies have utilized various isotherm models to describe the equilibrium of dye adsorption. For instance, the adsorption of Disperse Blue 79 onto materials like chitosan, phosphogypsum, and natural phosphate (B84403) has been systematically investigated. researchgate.net The experimental data from these studies were fitted to models such as the Langmuir, Freundlich, and Temkin isotherms to determine the adsorption capacity and intensity. The results indicated that these materials could be effective for the removal of Disperse Blue 79 from aqueous solutions. researchgate.net

Kinetic modeling is another important aspect of simulating adsorptive behavior. Pseudo-first-order and pseudo-second-order kinetic models are often applied to experimental data to understand the rate of dye adsorption. researchgate.net For Disperse Blue 79, it has been found that the adsorption kinetics can be well-described by the pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye. researchgate.netresearchgate.net

Thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes, are also calculated from experimental data to determine the spontaneity and nature of the adsorption process. A negative Gibbs free energy value indicates a spontaneous adsorption process. researchgate.net The sign of the enthalpy change reveals whether the process is endothermic (positive ΔH°) or exothermic (negative ΔH°), while the entropy change provides information about the randomness at the solid-solution interface during adsorption. researchgate.net

The table below summarizes key findings from studies on the adsorptive behavior of C.I. Disperse Blue 79.

| Adsorbent | Isotherm Model | Kinetic Model | Thermodynamic Findings |

| Chitosan, Phosphogypsum, Natural Phosphate | Langmuir, Freundlich, Temkin | Pseudo-first-order, Pseudo-second-order | The study showed these materials could be used for DB 79 removal in wastewater. researchgate.net |

| Polyester Fibers | Fritz-Schlunder (five-parameter nonlinear model) | Not specified | This model was most efficient in simulating isothermal adsorption. researchgate.net |

| Poly(trimethylene terephthalate) (PTT) | Not specified | Pseudo second-order kinetic model | Adsorption kinetics were in accordance with this model. researchgate.net |

Prediction of Structure-Property Relationships

Computational chemistry methods, particularly Density Functional Theory (DFT), have been utilized to predict the structure-property relationships of disperse dyes like C.I. Disperse Blue 79. researchgate.net These theoretical calculations provide valuable information on the electronic and geometric properties of the dye molecules, which in turn influence their color, stability, and dyeing performance.

Key quantum chemical parameters calculated through DFT include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (µ), and electrophilicity index (ω). researchgate.net

EHOMO and ELUMO: The EHOMO is related to the electron-donating ability of a molecule, while the ELUMO indicates its electron-accepting ability. A smaller energy gap (ΔE) is generally associated with a red shift in the absorption spectrum (bathochromic effect), leading to deeper colors.

Electrophilicity Index (ω): This parameter measures the global electrophilic nature of a molecule and can be related to its reactivity.

These computational studies help in understanding how structural modifications, such as the introduction of different functional groups, can alter the properties of the dye. For example, the presence of the ethoxy group in C.I. Disperse Blue 79 influences its electronic properties and, consequently, its color and fastness properties. aatcc.org

Quantitative Structure-Activity Relationship (QSAR) models are also employed to predict the properties and potential environmental impact of dyes. dergi-fytronix.com By establishing a correlation between the chemical structure and the ecotoxicological properties of a series of dyes, QSAR can be used to estimate the toxicity of new or untested compounds, supporting the development of more environmentally friendly dyes. dergi-fytronix.com For instance, the ecotoxicological properties of Disperse Blue 79 have been studied using the OECD QSAR Toolbox. dergi-fytronix.com

The following table presents key computational parameters and their significance in predicting the properties of disperse dyes.

| Computational Parameter | Significance |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the electron-donating ability of the molecule. researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. researchgate.net |

| ΔE (ELUMO - EHOMO) | The energy gap influences the color of the dye; a smaller gap often leads to a bathochromic shift. researchgate.net |

| Dipole Moment (µ) | Affects the solubility and interaction of the dye with textile fibers. researchgate.net |

| Electrophilicity Index (ω) | Measures the electrophilic nature and reactivity of the dye molecule. researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Predicts properties like toxicity based on chemical structure. dergi-fytronix.com |

Advanced Applications and Innovations

Low-Emission Textile Printing Technologies

A significant area of innovation involves the development of low-emission printing techniques for polyester (B1180765) fabrics, moving away from traditional direct-printing processes that consume large amounts of water and produce significant effluent.

A key innovation is the development of a micro-printing process designed as a more environmentally friendly alternative to conventional methods. This technique has been identified as an environmentally clean production technology. Research indicates that this process dramatically reduces pollution, achieving a significant decrease in residual dye concentration and wastewater.

Table 1: Environmental Impact Reduction via Micro-Printing Process

| Metric | Reduction Compared to Traditional Direct Printing |

|---|---|

| Residual Dye Concentration | Decreased by approximately 19 times |

| Effluent Wastewater Drainage | Lowered by 76.9% |

Data sourced from a study on low-emission printing techniques.

This process not only lessens the environmental footprint but also maintains high-quality results, achieving excellent color fastness of level 4 or higher. The technique involves a specific recipe that includes the disperse dye paste and synthetic thickeners, with findings showing that lower concentrations of these thickeners can lead to better dyeing properties.

The shift from powder to liquid forms of disperse dyes represents a crucial step in low-emission printing. While research has specifically highlighted liquid versions of other disperse dyes, the principles apply to creating more stable and efficient printing pastes. Liquid disperse dyes demonstrate stable and superior rheological (flow) properties, which have minimal impact on the viscosity of the printing paste when compared to commercial powder dyes. This stability contributes to higher color depth and excellent color fastness in the final printed fabric. The use of liquid dyes is integral to the micro-printing process that achieves ultralow emissions of wastewater and residual waste.

Polymeric binders are essential for pigment printing, as they form a matrix that traps the pigment particle and adheres it to the textile substrate. wikipedia.org The choice of binder is critical to the performance and feel of the final product. researchgate.net In the context of advanced printing with dyes like C.I. Disperse Blue 79, silicone-modified acrylate (B77674) latex has emerged as a particularly effective binder.

Research has shown that this type of binder significantly enhances printing performance in several ways:

Increased Dye Uptake: It helps the fabric absorb more dye.

Reduced Dye Sublimation: It minimizes the loss of dye due to heat.

Improved Color Fastness: It enhances the durability of the color against washing and rubbing. medchemexpress.com

The mechanism involves creating a stable, three-dimensional network structure between the crosslinking binder and the fabric's fibers, which improves handling softness as well as wet and dry rubbing durability. Binders based on self-crosslinking acrylic co-polymers are noted for their excellent runnability and fastness properties. dergipark.org.tr

Table 2: Properties of Advanced Binders in Textile Printing

| Binder Type | Key Monomers | Properties and Advantages |

|---|---|---|

| Silicone-Modified Polyacrylate | Acrylates, Silicone | Increases dye uptake, reduces sublimation, improves color fastness, offers soft handle. |

| Acrylic Co-Polymer | Acrylates | Good for runnability and fastness; can be designed for low formaldehyde (B43269) content. dergipark.org.tr |

| Styrene-Acrylate | Styrene, Acrylates | Styrene adds toughness and improves adhesion. researchgate.net |

| Vinyl Acetate Copolymers | Vinyl Acetate, Acrylates | Can be effective but may have lower stability at low pH. researchgate.net |

This table summarizes general properties of binder types relevant to textile printing.

Novel Functional Material Development

Beyond improving printing processes, research is exploring the use of systems involving C.I. Disperse Blue 79 in creating textiles and materials with added functionalities.

The development of materials used in conjunction with C.I. Disperse Blue 79 has shown potential in unrelated high-performance applications. Specifically, the polyacrylate chemistry that serves as a binder for the dye in textile printing has been explored for its anti-fouling properties. A study demonstrated that a polyacrylate coating synthesized from acrylate exhibited significant antibacterial and anti-algae activity. When tested against marine microorganisms like Pseudomonas species, Shewanella species, and Navicula incerta, the coating showed reductions of 97%, 98%, and 99%, respectively, indicating a strong anti-adhesive capability. This research suggests a promising path for developing materials for marine anti-fouling applications based on the binder systems compatible with disperse dyes.